(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-8-17-15(18-9-11)22-13-5-6-19(10-13)14(20)4-3-12-2-1-7-21-12/h1-4,7-9,13H,5-6,10H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXTQFZJHMNSH-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₃O₂ |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 2035022-70-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoropyrimidine moiety is believed to bind to nucleic acids or proteins, influencing their functions. The pyrrolidine ring enhances binding affinity, potentially inhibiting enzyme activity or modulating receptor signaling pathways. The dual functionality allows for a broader spectrum of biological effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that it effectively reduces cell viability in breast and colon cancer models.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits significant anti-inflammatory activity. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.
Pharmacokinetics
Pharmacokinetic studies reveal that after intravenous administration in animal models, the compound displays a half-life of approximately 16.3 minutes, with two metabolites identified: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). These metabolites also contribute to the overall biological activity of the parent compound .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range. The results indicated that the compound induced apoptosis through caspase activation and inhibited key signaling pathways involved in tumor progression.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other pyrrolidine and fluoropyrimidine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-(3-Chloropyrimidin-2-yloxy)pyrrolidin | Moderate anticancer effects |
| N-benzhydryl 3-(5-fluoropyrimidin) pyrrolidine | Strong anti-inflammatory effects |
| 5-Fluorouracil | Established anticancer drug |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the furan and pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study:
In a study evaluating the cytotoxic effects of various furan derivatives, it was found that compounds similar to (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research has shown that compounds with similar structural features can effectively inhibit tyrosinase activity.
Data Table: Tyrosinase Inhibition Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.0433 | Mixed inhibition |
| Compound B | 0.28 | Competitive inhibition |
| This compound | TBD | TBD |
This table summarizes findings from a study where various derivatives were tested for their inhibitory effects on tyrosinase .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent substitution reactions to introduce the pyrimidine moiety.
Synthesis Steps:
- Formation of Furan Derivative: Synthesize 2-acetylfuran.
- Pyrimidine Attachment: React with 5-fluoropyrimidine derivatives under acidic or basic conditions.
- Final Coupling: Conduct coupling reactions to form the final compound.
Computational Studies
Quantum chemical calculations have been employed to predict the electronic properties and stability of this compound. Density functional theory (DFT) methods have been utilized to optimize geometries and analyze molecular orbitals, providing insights into reactivity and interaction with biological targets .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR can confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefin protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry. For example, monoclinic crystal systems (e.g., P21/c) with β angles near 90° (e.g., 91.757°) are ideal for resolving enone geometry .
- Mass spectrometry : High-resolution ESI-MS can detect impurities (e.g., hydrolyzed pyrrolidine intermediates) .
What computational approaches are suitable for modeling interactions with kinase targets, and how can in silico-in vitro discrepancies be addressed?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER force fields) to predict binding to fluoropyrimidine-recognizing kinases (e.g., EGFR). Cross-validate with crystallographic data (e.g., active-site hydrogen bonds) .
- Molecular dynamics (MD) : Simulate >100 ns trajectories to assess conformational stability of the pyrrolidine ring in aqueous environments .
- QSAR : Address discrepancies by training models on datasets with consistent biological endpoints (e.g., Ki vs. IC50) .
How should stability studies be designed to evaluate degradation under storage conditions?
Q. Basic Research Focus
- Forced degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 3–9) for 14 days. Monitor degradation via UPLC-MS .
- Key degradation pathways : Hydrolysis of the enone moiety or fluoropyrimidine ring oxidation. Stabilize with lyophilization and amber glass storage .
What chiral separation techniques are recommended to determine enantiomeric purity?
Q. Advanced Research Focus
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .
What in vitro assays are used to evaluate kinase inhibition, and how can off-target effects be minimized?
Q. Basic Research Focus
- Kinase profiling : Use radiometric assays (33P-ATP) or fluorescence polarization (FP) for high-throughput screening against panels like KinomeScan .
- Counter-screening : Test against structurally related kinases (e.g., Src vs. Abl) to identify selectivity windows .
How can reaction mechanisms for fluoropyrimidine-pyrrolidine coupling be elucidated?
Q. Advanced Research Focus
- Isotopic labeling : Use 18O-labeled H2O to track oxygen incorporation during nucleophilic substitution .
- DFT calculations : Map energy barriers for transition states in SNAr reactions, correlating with experimental kinetics (e.g., Arrhenius plots) .
What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Flow chemistry : Optimize residence times (<30 min) to prevent epimerization during enone formation .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
How can researchers validate the compound’s metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
